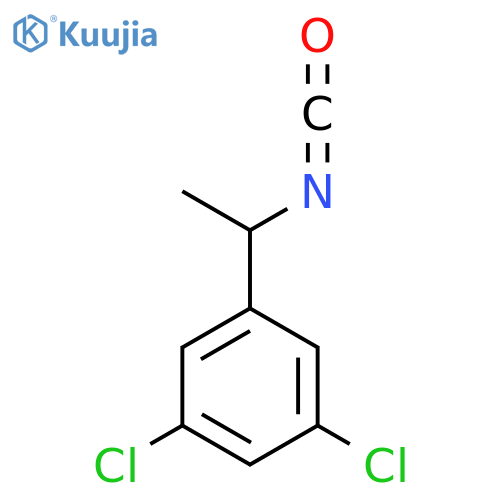Cas no 2649057-50-9 (1,3-dichloro-5-(1-isocyanatoethyl)benzene)

2649057-50-9 structure
商品名:1,3-dichloro-5-(1-isocyanatoethyl)benzene
1,3-dichloro-5-(1-isocyanatoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3-dichloro-5-(1-isocyanatoethyl)benzene
- EN300-1978609
- 2649057-50-9
-
- インチ: 1S/C9H7Cl2NO/c1-6(12-5-13)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3
- InChIKey: GZHGSYRTIUHTKX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(C)N=C=O)Cl
計算された属性
- せいみつぶんしりょう: 214.9904692g/mol
- どういたいしつりょう: 214.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1,3-dichloro-5-(1-isocyanatoethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978609-1.0g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1978609-0.5g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-5g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-0.1g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-10.0g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1978609-5.0g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1978609-0.05g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-2.5g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-0.25g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1978609-10g |
1,3-dichloro-5-(1-isocyanatoethyl)benzene |
2649057-50-9 | 10g |
$4236.0 | 2023-09-16 |
1,3-dichloro-5-(1-isocyanatoethyl)benzene 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2649057-50-9 (1,3-dichloro-5-(1-isocyanatoethyl)benzene) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
